N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine
Overview
Description
N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine is a chemical compound with the molecular formula C14H19NO4 It is a derivative of ethylamine, featuring a dioxolane ring and a carbobenzyloxy (Cbz) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting 2-methyl-1,3-dioxolane with appropriate reagents under controlled conditions.
Introduction of the Ethylamine Group: The ethylamine group is introduced through a nucleophilic substitution reaction, where an appropriate ethylamine derivative reacts with the dioxolane intermediate.
Cbz Protection: The final step involves the protection of the amine group with a carbobenzyloxy (Cbz) group.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine involves its interaction with specific molecular targets. The dioxolane ring and ethylamine group can participate in various biochemical pathways, influencing the activity of enzymes and receptors . The Cbz group provides stability and protection during these interactions .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine: Unique due to its specific structure and functional groups.
2-Methyl-1,3-dioxolane: Lacks the ethylamine and Cbz groups, making it less versatile.
Ethylamine Derivatives: Similar in having the ethylamine group but differ in other functional groups and overall structure.
Uniqueness
This compound stands out due to its combination of a dioxolane ring, ethylamine group, and Cbz protection. This unique structure allows for diverse chemical reactions and applications in various fields .
Properties
IUPAC Name |
benzyl N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(18-9-10-19-14)7-8-15-13(16)17-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGCZLYCSDUJNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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